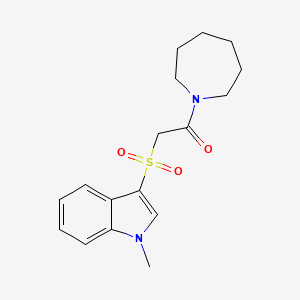

1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. It was first identified in a high-throughput screen for compounds that inhibit the Wnt/β-catenin signaling pathway, which is involved in many cellular processes, including embryonic development, tissue homeostasis, and cancer progression.

Scientific Research Applications

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

Research describes the synthesis of 1,4-diazepines via sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. This process involves an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines under mild conditions (Heo et al., 2020).

Phosphine-Catalyzed α-Umpolung-Aldol Reaction

A novel phosphine-catalyzed intermolecular cyclization methodology has been developed for constructing benzo[b]azepin-3-ones. This process demonstrates an unusual annulation through a phosphine-catalyzed α-umpolung addition, followed by an aldol reaction, providing a pathway to synthesize the core structure of 3-amino-[a]benzazepin-2-one-1-alkanoic acids (Zhang et al., 2019).

Enantioselective Synthesis of Polycyclic Indole Derivatives

An asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines has been developed, leading to polycyclic indoles such as dihydropyrido[1,2-a]indole and dihydropyrazino[1,2-a]indole skeletons. This synthesis provides adducts in good yields and enantiomeric excess values, showcasing the utility of sulfonyl groups in enantioselective synthesis (Gao et al., 2015).

Azepanium Ionic Liquids

Research on azepane has led to the synthesis of a new family of room temperature ionic liquids. These transformations offer a way to mitigate the disposal issue of azepane, a coproduct in the polyamide industry, by converting it into useful tertiary amines and subsequently into quaternary azepanium salts. The study also explores the properties of these ionic liquids, such as density, viscosity, conductivity, and their wide electrochemical windows, highlighting their potential as alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Synthesis of Azepino Fused Diindoles

A domino synthesis approach has been developed for azepino fused diindoles from isatin tethered N-sulfonyl-1,2,3-triazoles and indoles. This process involves denitrogenative aza-vinyl rhodium carbene formation, leading to a series of reactions culminating in the production of azepino fused diindoles with broad substrate scope (Kahar et al., 2020).

properties

IUPAC Name |

1-(azepan-1-yl)-2-(1-methylindol-3-yl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-18-12-16(14-8-4-5-9-15(14)18)23(21,22)13-17(20)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETGFEVQZHBBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2435469.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)

![2-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2435471.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2435476.png)

![4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2435478.png)

![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)

![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)